

potential biological activities of 4-Phenylisoxazol-3(2H)-one derivatives

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Compound of Interest

Compound Name: 4-Phenylisoxazol-3(2H)-one

Cat. No.: B15206650

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An In-depth Technical Guide to the Potential Biological Activities of **4-Phenylisoxazol-3(2H)-one** Derivatives

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological properties. Among its derivatives, the **4-Phenylisoxazol-3(2H)-one** core has emerged as a versatile backbone for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action associated with these derivatives, with a focus on their potential in anticancer and antibacterial applications.

Anticancer Activity

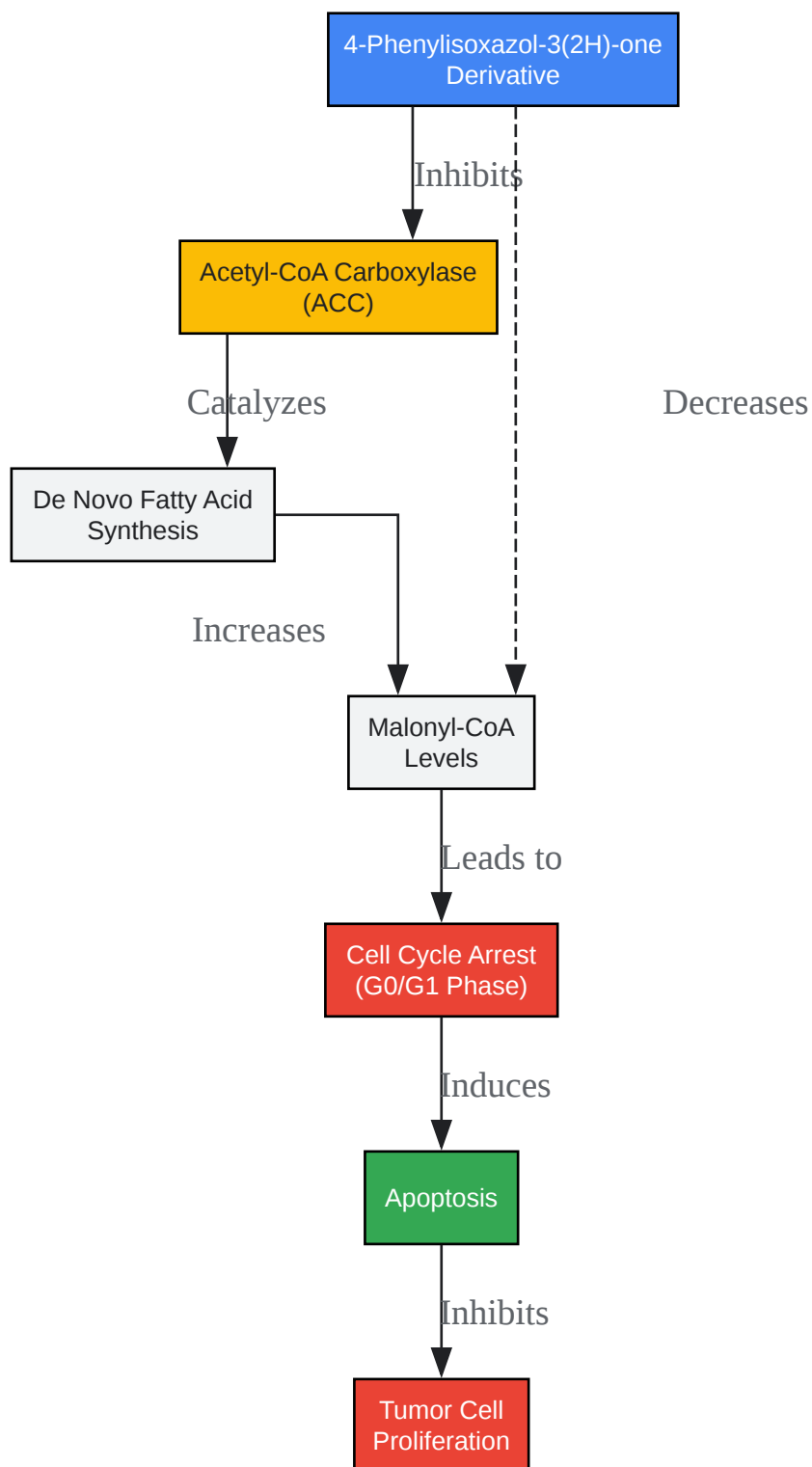
Derivatives of the isoxazole family have demonstrated significant potential as anticancer agents by targeting crucial enzymatic pathways involved in cancer cell proliferation and survival.

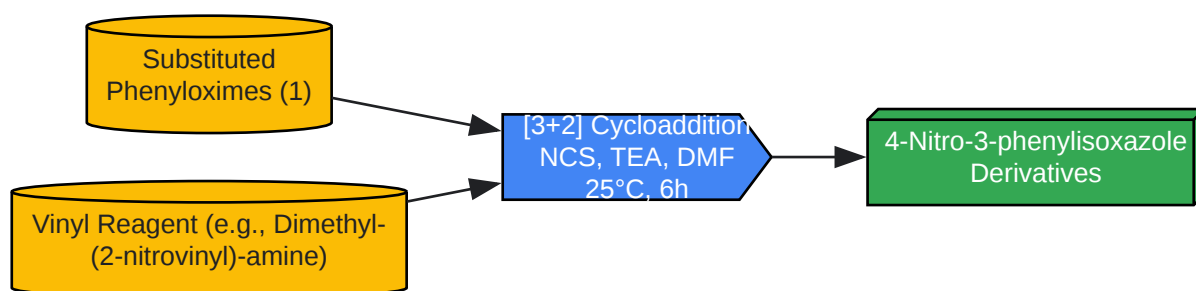
Inhibition of Acetyl-CoA Carboxylase (ACC)

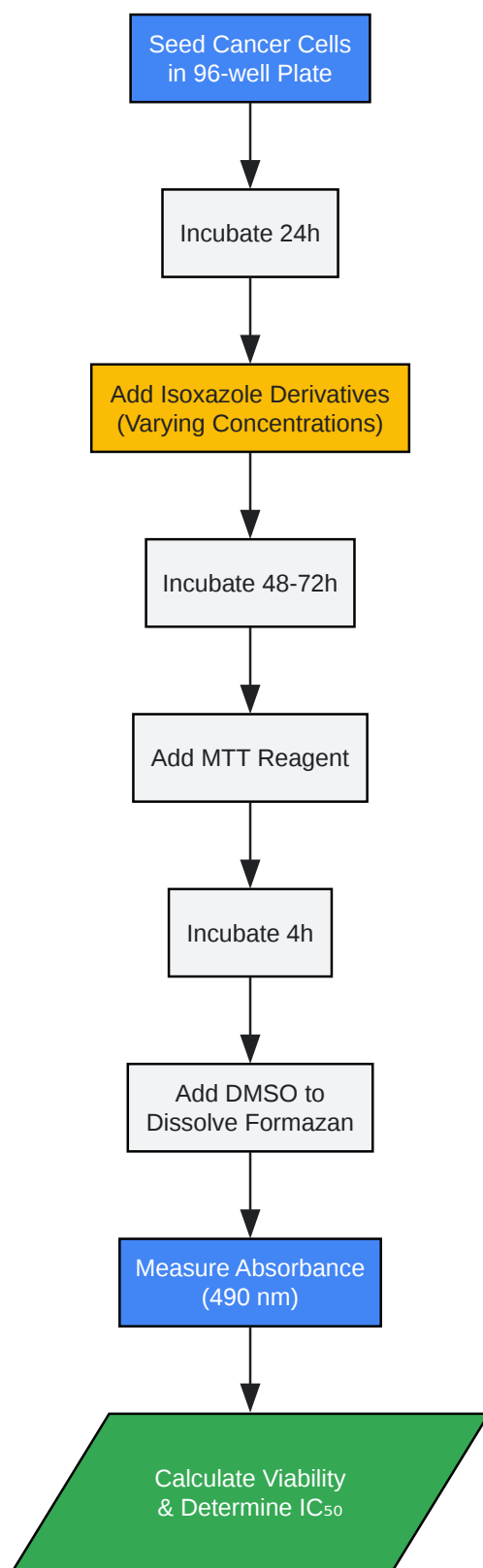
A key target for these derivatives is Acetyl-CoA Carboxylase (ACC), an enzyme vital for de novo fatty acid synthesis, a process often upregulated in malignant cells to support rapid

growth and division[1]. Certain 4-phenoxy-phenyl isoxazoles have been identified as potent ACC inhibitors[1][2].

The inhibitory mechanism disrupts fatty acid metabolism, leading to a decrease in intracellular malonyl-CoA levels. This metabolic stress can arrest the cell cycle, typically at the G0/G1 phase, and subsequently induce apoptosis, or programmed cell death, in cancer cells[1][2].







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References

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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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